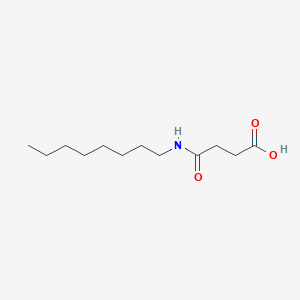

N-Octyl-succinamic acid

CAS No.: 3151-42-6

Cat. No.: VC2417706

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3151-42-6 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | 4-(octylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | IAKYFTBRFFARTK-UHFFFAOYSA-N |

| SMILES | CCCCCCCCNC(=O)CCC(=O)O |

| Canonical SMILES | CCCCCCCCNC(=O)CCC(=O)O |

Introduction

Chemical Structure and Fundamental Properties

N-Octyl-succinamic acid is a derivative of succinic acid where one carboxylic acid group has formed an amide bond with an octyl amine, while the other carboxylic acid group remains intact. This creates an asymmetric molecule with distinct functional groups that contribute to its chemical behavior and applications.

Structural Characteristics

N-Octyl-succinamic acid contains a succinic acid backbone (a four-carbon dicarboxylic acid) with an N-octyl amide substitution. The molecular structure features:

-

A succinic acid backbone (4-carbon chain)

-

One free carboxylic acid group

-

One amide linkage to an n-octyl chain (eight-carbon straight-chain alkyl group)

-

The general molecular formula C₁₂H₂₃NO₃

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, N-Octyl-succinamic acid likely exhibits the following physicochemical properties:

These properties indicate that N-Octyl-succinamic acid possesses amphiphilic characteristics, containing both hydrophilic (carboxylic acid) and hydrophobic (octyl chain) moieties, which would influence its behavior in different environments and applications.

Synthesis Methods and Chemical Reactions

General Synthesis Approaches

The synthesis of N-Octyl-succinamic acid can be accomplished through several potential routes, with the most direct method involving the reaction between succinic anhydride and n-octylamine:

-

Nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of succinic anhydride

-

Opening of the anhydride ring to form the amide bond

-

Generation of the terminal carboxylic acid group

This reaction typically proceeds under mild conditions, often at room temperature in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Related Synthetic Pathways

Research on related compounds suggests alternative synthetic routes that may be applicable. For instance, the preparation of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid involves similar chemistry but with a more complex amine containing protecting groups and additional functional elements . This indicates that N-Octyl-succinamic acid synthesis could be adapted with various protecting group strategies when more complex derivatives are desired.

Applications and Industrial Relevance

Surface Chemistry Applications

Due to its amphiphilic nature, N-Octyl-succinamic acid likely functions as a surfactant or emulsifier in various applications. This property can be compared to di-n-octyl sodium sulfosuccinate, a related compound used extensively as a surfactant . The ability to reduce surface tension makes such compounds valuable in:

-

Pharmaceutical formulations

-

Personal care products

-

Industrial cleaning agents

-

Agricultural formulations

Pharmaceutical and Biomedical Applications

The structural features of N-Octyl-succinamic acid suggest potential applications in pharmaceutical contexts:

-

Drug delivery systems: The amphiphilic nature could enable formation of micellar structures for drug encapsulation

-

Prodrug development: The carboxylic acid group provides a handle for further functionalization

-

Enzyme inhibition: Similar succinic acid derivatives have shown enzyme inhibitory properties

Similar compounds like N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid are noted for applications in peptide synthesis and drug delivery systems , suggesting parallel potential for N-Octyl-succinamic acid in modified form.

Chemical Intermediates

N-Octyl-succinamic acid can serve as a valuable intermediate in organic synthesis, providing:

-

A reactive carboxylic acid group for further functionalization

-

An amide linkage that provides specific recognition properties

-

A hydrophobic chain that can be utilized for membrane interactions

Extraction and Purification Methodologies

Purification Methods

Purification of N-Octyl-succinamic acid would likely involve:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel or alternative stationary phases

-

Potential use of ion-exchange methods leveraging the carboxylic acid functionality

Comparison with Structurally Related Compounds

Relationship to Sulfosuccinate Derivatives

Dioctyl sodium sulfosuccinate, a related compound with well-documented properties, offers points of comparison . This compound:

-

Contains two octyl chains (versus one in N-Octyl-succinamic acid)

-

Includes a sulfonate group (versus a simple carboxylate in N-Octyl-succinamic acid)

-

Functions as an anionic surfactant

-

Has established applications in pharmaceuticals and consumer products

The structural differences suggest that N-Octyl-succinamic acid would have different solubility properties and potentially less powerful surfactant capabilities than dioctyl sodium sulfosuccinate, but might offer advantages in biocompatibility and biodegradability.

Analytical Methods for Characterization

Spectroscopic Identification

Characterization of N-Octyl-succinamic acid would typically involve:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals for the amide proton, methylene groups of the octyl chain, and succinic acid backbone

-

Infrared (IR) spectroscopy: Expected to show characteristic absorption bands for the carboxylic acid (1700-1725 cm⁻¹), amide C=O (1630-1680 cm⁻¹), and N-H stretching (3300-3500 cm⁻¹)

-

Mass spectrometry: Would confirm the molecular weight and fragmentation pattern

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would be applicable for purity determination and quantitative analysis of N-Octyl-succinamic acid. Reverse-phase HPLC would be particularly suitable given the compound's amphiphilic nature.

Research Gaps and Future Directions

Identified Knowledge Gaps

Current research literature appears to have limited direct information on N-Octyl-succinamic acid, suggesting several opportunities for further investigation:

-

Comprehensive characterization of physical and chemical properties

-

Optimization of synthesis methods

-

Exploration of specific applications in pharmaceuticals, cosmetics, and materials science

-

Toxicological and environmental impact assessments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume